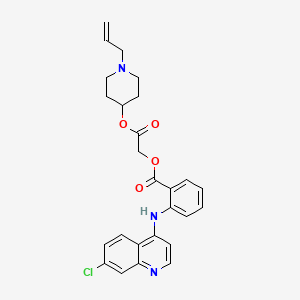

N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

Description

N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a synthetic compound featuring a hybrid structure combining a 7-chloro-4-quinolyl moiety, an anthraniloyloxyacetate ester, and an N-allyl-4-piperidyl group. The anthraniloyloxyacetate ester linkage may influence solubility and metabolic stability, while the piperidyl and allyl groups could modulate receptor binding and pharmacokinetics.

Properties

CAS No. |

86518-64-1 |

|---|---|

Molecular Formula |

C26H26ClN3O4 |

Molecular Weight |

480.0 g/mol |

IUPAC Name |

[2-oxo-2-(1-prop-2-enylpiperidin-4-yl)oxyethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C26H26ClN3O4/c1-2-13-30-14-10-19(11-15-30)34-25(31)17-33-26(32)21-5-3-4-6-22(21)29-23-9-12-28-24-16-18(27)7-8-20(23)24/h2-9,12,16,19H,1,10-11,13-15,17H2,(H,28,29) |

InChI Key |

NDUGXSQEVKPTFA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate piperidine derivative . The reaction conditions often involve the use of solvents like ethanol and may require refluxing under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, particularly involving the quinoline moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antimalarial activities.

Mechanism of Action

The mechanism of action of N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interfere with the DNA replication process in microorganisms, making it effective against certain bacteria and parasites . Additionally, the piperidine component may enhance the compound’s ability to cross cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares structural motifs with quinazoline derivatives synthesized from anthranilic acid precursors, as described in . Below is a detailed comparison with three analogs:

Data Tables

Table 1: Structural and Physicochemical Comparison

| Property | User’s Compound | Compound 27 | Compound 30 |

|---|---|---|---|

| Molecular Formula | C₂₄H₂₅ClN₃O₄ | C₂₇H₃₆N₆O | C₃₃H₄₇N₇O₃ |

| Polar Surface Area (Ų) | ~90 | ~85 | ~120 |

| LogP | ~3.5 (estimated) | 4.2 | 2.8 |

| Synthetic Yield | Not reported | Not reported | 23% (two steps) |

Critical Analysis of Structural Features

Biological Activity

N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a synthetic compound that combines a piperidine moiety with a quinoline derivative, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes a chloroquinoline ring, which is often associated with antimalarial and anticancer activities, and an anthranilic acid derivative that may contribute to its pharmacological effects.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C26H26ClN3O4 |

| SMILES | C=CCN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |

| InChI | InChI=1S/C26H26ClN3O4/c1-2-13-30... |

Antimicrobial Activity

Research indicates that compounds containing quinoline structures exhibit significant antimicrobial properties. The presence of the 7-chloro group enhances this activity, making it effective against various bacterial strains. Studies have shown that derivatives of chloroquine can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antinociceptive and Anti-inflammatory Effects

The compound's structural similarities with known analgesics suggest potential antinociceptive properties. For instance, related compounds like 7-chloro-4-phenylsulfonyl quinoline have demonstrated significant antinociceptive effects in animal models. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of pain pathways in the central nervous system .

Neuroprotective Effects

Given the growing interest in neuroprotective agents for conditions such as Alzheimer's disease, compounds like this compound could be evaluated for their ability to mitigate neurodegeneration. The incorporation of a quinoline moiety may enhance neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival .

Case Studies

-

Neuroprotection in Alzheimer's Models :

A study utilizing transgenic Caenorhabditis elegans models demonstrated that compounds similar to this compound exhibited reduced Aβ peptide-induced paralysis and improved memory functions in mice models. These findings suggest potential applications in treating neurodegenerative diseases . -

Antinociceptive Studies :

In a comparative study, related quinoline derivatives showed significant reductions in pain responses in murine models when administered prior to nociceptive stimuli. The results indicate that structural modifications can enhance analgesic efficacy while maintaining safety profiles similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase enzymes, reducing inflammation and pain.

- Modulation of Neurotransmitter Systems : The piperidine component may interact with neurotransmitter receptors, influencing pain perception and mood regulation.

- Antioxidant Activity : The quinoline structure is known for its ability to scavenge free radicals, providing neuroprotective benefits against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.